molecular formula C8H11Cl2N B15316783 6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride

6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride

Cat. No.: B15316783
M. Wt: 192.08 g/mol
InChI Key: MIDNIBPTQJRKAB-UHFFFAOYSA-N
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Description

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride is a chemical compound with a pyridine ring substituted at the 6th position with a chloromethyl group and at the 2nd and 3rd positions with methyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride typically involves the chloromethylation of 2,3-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help control the reaction parameters more precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 6-(azidomethyl)-2,3-dimethylpyridine or 6-(thiocyanatomethyl)-2,3-dimethylpyridine.

    Oxidation: Formation of 2,3-dimethylpyridine-6-carboxylic acid.

    Reduction: Formation of 2,3-dimethylpiperidine.

Scientific Research Applications

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    6-Methyl-2,3-dimethylpyridine: Has a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

    6-(Bromomethyl)-2,3-dimethylpyridine: Similar structure but with a bromomethyl group, which can lead to different reactivity and reaction conditions.

Uniqueness

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride is unique due to the presence of the chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and scientific research.

Properties

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dimethylpyridine;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5H2,1-2H3;1H

InChI Key

MIDNIBPTQJRKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CCl)C.Cl

Origin of Product

United States

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